molecular formula C10H11N3 B13349554 (1H-Imidazol-2-yl)(phenyl)methanamine

(1H-Imidazol-2-yl)(phenyl)methanamine

Cat. No.: B13349554
M. Wt: 173.21 g/mol
InChI Key: MRLQZAIZEOTFHT-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-yl)(phenyl)methanamine is a chemical building block featuring the privileged imidazole scaffold, a structure of significant importance in medicinal chemistry and drug discovery . The imidazole ring is a key pharmacophore in many biologically active compounds and is known for its ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets . While specific data on this exact compound is limited in the public domain, a closely related analog, (4-phenyl-1H-imidazol-2-yl)methanamine, has been identified as a potent and low molecular weight agonist for the Somatostatin Receptor 3 (SSTR3), demonstrating potent activity in the nanomolar range (EC50 = 5.2 nM) . This highlights the potential of this class of molecules in developing non-peptidic agonists for pharmaceutical research, particularly in the field of neurobiology and endocrinology. The imidazole core is present in a wide range of therapeutic agents and is explored for its diverse biological activities, making derivatives like this compound valuable synthons for the preparation of new chemical entities with optimized pharmacological profiles . Researchers can leverage this compound as a versatile intermediate for constructing more complex molecules for screening and development across various disease areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1H-imidazol-2-yl(phenyl)methanamine

InChI

InChI=1S/C10H11N3/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2,(H,12,13)

InChI Key

MRLQZAIZEOTFHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CN2)N

Origin of Product

United States

Preparation Methods

Direct Alkylation of Imidazole with Benzyl Halides

  • Method: Reaction of imidazole or substituted imidazoles with benzyl chloride or benzyl bromide in the presence of a base (e.g., sodium hydride, potassium carbonate).
  • Conditions: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50–100 °C).
  • Mechanism: Nucleophilic substitution on benzyl halide by the imidazole nitrogen, followed by reduction or amination steps to introduce the methanamine group.
  • Advantages: Straightforward, uses commercially available reagents.
  • Limitations: May require protection of the amine group or subsequent reduction steps to obtain the amine.

Reductive Amination of (1H-Imidazol-2-yl)phenylmethanone

  • Method: Starting from (1H-imidazol-2-yl)(phenyl)methanone, reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Conditions: Mild temperatures, solvents like methanol or ethanol.
  • Advantages: High selectivity for amine formation.
  • Limitations: Requires prior synthesis of the ketone intermediate.

Multi-Component Reactions Involving Aldehydes, Ammonia, and Imidazole Derivatives

  • Method: One-pot synthesis involving aromatic aldehydes (e.g., benzaldehyde), ammonia or primary amines, and imidazole or its derivatives under acid catalysis.
  • Example: Debus-Radziszewski imidazole synthesis adapted to introduce the phenylmethanamine substituent.
  • Conditions: Acidic medium, heating (80–140 °C), sometimes using oxidants or catalysts.
  • Advantages: Efficient, can generate substituted imidazoles in a single step.
  • Limitations: Control of regioselectivity and side reactions can be challenging.

Sequential Amidination–Reduction Approach

  • Method: Preparation of imidazolines via amidination of nitriles followed by reduction and ring opening to yield the target amine.
  • Example: Reaction of nitriles with amines under controlled conditions in dry THF, followed by acidic work-up and base extraction to isolate the amine.
  • Conditions: Heating at 70 °C under inert atmosphere, acid/base work-up.
  • Advantages: Straightforward, allows for structural variation.
  • Limitations: Requires careful control of stoichiometry and reaction time.

Oxidative Cyclization Using Acetophenone and Amines (Patent Method)

  • Method: Reaction of acetophenone with amines (e.g., phenethylamine) in the presence of ammonium iodide and potassium peroxodisulfate in DMSO.
  • Mechanism: Iodide oxidized to iodine, alpha-iodination of acetophenone, Kornblum oxidation to benzoylformaldehyde intermediate, imine formation, cyclization, and aromatization to imidazole derivatives.
  • Conditions: 80–160 °C for 20–120 minutes under air or oxygen atmosphere.
  • Advantages: High yield, uses inexpensive reagents, scalable.
  • Limitations: Requires strong oxidants and careful handling of iodine species.

Reaction Conditions and Optimization

Method Solvent(s) Temperature (°C) Catalyst/Reagents Reaction Time Yield (%) Notes
Alkylation with benzyl halide DMF, THF 50–100 NaH, K2CO3 Several hours 60–80 Requires base, possible side reactions
Reductive amination MeOH, EtOH Room temp – 50 NaBH4, H2 (Pd/C) 1–24 h 70–90 High selectivity for amine
Multi-component (Debus-Radziszewski) Acidic aqueous 80–140 Acid catalyst, oxidants optional 10–24 h 65–85 One-pot, regioselectivity important
Amidination–Reduction THF 70 Acid/base work-up 24 h + work-up 75–85 Requires inert atmosphere
Oxidative cyclization (Patent) DMSO 80–160 NH4I, K2S2O8 20–120 min 80–90 Scalable, efficient

Purification Techniques

  • Column Chromatography: Silica gel chromatography using petroleum ether/ethyl acetate mixtures is commonly employed to isolate pure product.
  • Recrystallization: Suitable for crystalline products, often from ethanol or ethyl acetate.
  • Extraction: Acid-base extraction to separate amine from reaction mixtures.
  • Distillation: Occasionally used for volatile intermediates.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Starting Materials Reaction Type Advantages Disadvantages
Alkylation of imidazole Imidazole, benzyl chloride/bromide Nucleophilic substitution Simple, accessible reagents May require protection/reduction
Reductive amination (1H-imidazol-2-yl)(phenyl)methanone, NH3 Reductive amination High selectivity, mild conditions Requires ketone precursor
Multi-component reaction (Debus-Radziszewski) Aromatic aldehyde, ammonia, imidazole derivatives One-pot cyclization Efficient, one-step Regioselectivity challenges
Amidination–reduction sequence Nitriles, amines Amidination + reduction Versatile, good yields Longer reaction times
Oxidative cyclization (Patent method) Acetophenone, organic amine, NH4I, K2S2O8 Oxidative cyclization High yield, scalable Requires strong oxidants

This detailed analysis consolidates multiple preparation strategies for this compound, highlighting the synthetic flexibility and practical considerations. Researchers can select methods based on available starting materials, desired scale, and purity requirements. The oxidative cyclization method reported in patents offers a particularly efficient and scalable route, while classical alkylation and reductive amination remain valuable for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: (1H-Imidazol-2-yl)(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring allows for nucleophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

While "(1H-Imidazol-2-yl)(phenyl)methanamine" is not directly discussed in the provided search results, research on related compounds can provide insight into its potential applications. Imidazole derivatives have demonstrated diverse therapeutic potential, including antibacterial and anticancer activities .

Antimicrobial Applications of Imidazole Derivatives

  • Certain nitroimidazole derivatives are effective antimicrobial drugs, especially against Gram-negative bacteria and H. pylori, which causes gastric and duodenal ulcers . For example, a study showed that 5-nitroimidazole/(1,3,4-thiadiazol-2-yl)-morpholine-1,1-dioxide hybrids inhibited the growth of metronidazole-sensitive and metronidazole-resistant H. pylori strains .
  • Specific compounds, such as 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine-1,1-dioxide, exhibited inhibition zone diameters of 32 and 27 mm against these bacterial strains at a concentration of 8 μg/disc .
  • Rawat and coworkers developed metronidazole/1,2,3-triazole conjugates to combat resistance to metronidazole, testing their antibacterial activity against E. coli, P. aeruginosa, and S. aureus .

Anticancer Applications of Imidazole Derivatives

  • Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential against C6 (rat glioma) and HepG2 (human liver) cell lines . Compound 20g showed significant cytotoxic potential .

Table of IC50 Values for Select Compounds Against Cancer Cell Lines

CompoundsC6HepG2
20a27.0 ± 1.4150.0 ± 5.0
20b20 ± 2.026.33 ± 1.53
20c32.67 ± 6.43275.0 ± 35.36
20d22.0 ± 3.6129.33 ± 1.15
20e16.33 ± 2.3131.67 ± 7.23
20f19.50 ± 2.1228.67 ± 1.15
20g15.67 ± 2.5258.33 ± 2.89
20h> 500> 500
20i24.33 ± 4.04> 500
20j19.33 ± 2.31> 500
Cisplatin23.0 ± 1.7346.67 ± 7.64
  • Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and assessed its anticancer activity against A549, MCF-7, HepG2, and OVCAR-3 cell lines .

Table of IC50 Values for Select Compounds Against Various Cancer Cell Lines

CompoundsA549MCF-7HEP-G2OVCAR-3
21a119.3 ± 29.913.49 ± 0.1624.2 ± 0.3216.91 ± 0.37
21b19.17 ± 0.4318.09 ± 0.2859.13 ± 0.9224.7 ± 1.69
21c17.41 ± 0.1616.04 ± 0.24140.85 ± 0.8834.44 ± 1.55
21d35.89 ± 0.8432.55 ± 3.2636.54 ± 1.3536.48 ± 1.36
22a12.47 ± 0.1812.12 ± 0.1015.44 ± 0.2516.09 ± 0.39
22b41.05 ± 1.6153.54 ± 1.12117.28 ± 2.4259.01 ± 8.91
22c> 314254.9 ± 13.6> 314299.52 ± 9.27
22d15.79 ± 0.4913.42 ± 0.2417.6 ± 0.2516.13 ± 0.32
23a10.3 ± 0.139.65 ± 0.0610.16 ± 0.0810.5 ± 0.10
23b54.12 ± 1.2053.19 ± 0.7764.91 ± 0.2428.71 ± 1.44
23c56.21 ± 0.9656.09 ± 0.1436.61 ± 1.8911.4 ± 0.24
23d19.53 ± 0.7114.73 ± 0.0915.49 ± 0.1614.04 ± 0.29
24a10.73 ± 0.589.73 ± 0.1610.33 ± 0.0610.34 ± 0. 19
24b11.64 ± 0.2511.14 ± 0.0732.16 ± 1.8312.55 ± 0.12
24c22.36 ± 0.5421.12 ± 0.5358.74 ± 0.7513.29 ± 0.47
24d50.45 ± 0.8254.41 ± 0.7256.45 ± 0.8633.13 ± 0.14
25a14.59 ± 0.4010.38 ± 0.0836.13 ± 0.7522.44 ± 0.47
25b10.76 ± 0.2910.15 ± 0.0642.05 ± 0.9116.32 ± 0.45
25c10.27 ± 0.1511.12 ± 0.2050.24 ± 0.8814.88 ± 0.67
25d24.06 ± 0.0822.93 ± 0.4921.38 ± 0.680.14.22 ± 0.33
26a9.73 ± 0.078.91 ± 0.0710.93 ± 0.1010 .76 ± 0.12
26b11.79 ± 0.2711.34 ± 0.1747.88 ± 0.7613.76 ± 0.27
26c16.92 ± 0.6111.93 ± 0.1432.92 ± 0.3813.4 ± 0.33
26d81.48 ± 1.4035.69 ± 0.4795.7 ± 2.4442.24 ± 2.43
DOX0.46 ± 0.010.42 ± 0.010.72 ± 0.013.95 ± 0.09
Cisplatin7.31 ± 0.4411.7 ± 0.123.97 ± 0.0416.04 ± 0.74
  • Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against the HeLa cancer cell line .

Other Applications

  • (4-(1H-Imidazol-2-yl)phenyl)methanamine is related to the somatostatin receptor 3 (SSTR3) agonist lead series .
  • A method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from aromatic aldehyde and o-phenylenediamine has been designed .

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential ligand for metal-based drugs. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural Variations in Imidazole Substitution

The position and nature of substituents on the imidazole ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Imidazole Molecular Formula Key Applications/Findings References
(1H-Imidazol-2-yl)(phenyl)methanamine Phenyl at C2 C10H11N3 Potential neuropilin-1 antagonist scaffolds
1-(1H-Imidazol-4-yl)methanamine None (free C4 position) C4H7N3 Intermediate in adenosine receptor ligands
1-(5-Phenyl-1H-imidazol-2-yl)ethanamine Phenyl at C5 C11H13N3 Anticancer activity in dihydroperimidine derivatives
(3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine 3,5-Dimethoxyphenyl at C2 C13H17N3O2 Life sciences applications (unspecified)

Key Observations :

  • Substituent Position: The phenyl group at C2 (as in the target compound) vs.
  • Imidazole Tautomerism : The 1H-imidazol-2-yl group exists in tautomeric equilibrium (1H vs. 3H forms), which can influence hydrogen-bonding interactions. In contrast, 1H-imidazol-4-yl derivatives lack this positional flexibility .

Physicochemical Properties

  • Solubility and Stability : The phenyl group in this compound enhances hydrophobicity compared to unsubstituted analogs like 1-(1H-imidazol-4-yl)methanamine (logP ~0.5 vs. ~1.2) .
  • Spectroscopic Data : 13C NMR spectra for related compounds (e.g., δ 173.14 for carbonyl groups in neuropilin-1 antagonists) suggest distinct electronic environments influenced by substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1H-Imidazol-2-yl)(phenyl)methanamine, and how can purity be optimized?

  • Methodology :

  • Direct Reaction : Condensation of phenylglyoxal with 2-aminomethylimidazole derivatives under acidic conditions, followed by reductive amination to stabilize the methanamine group .
  • Alternative Pathways : Use of cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce phenyl groups onto pre-formed imidazole scaffolds .
  • Purification : High Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients (0.1% TFA) ensures >95% purity. Confirm purity via 1H^1H-NMR integration of aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 1.5–2.5 ppm) .

Q. How can the structural integrity of this compound be validated experimentally?

  • Techniques :

  • X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL) for single-crystal refinement. The imidazole ring’s planarity and phenyl group orientation (dihedral angle ~30°–45°) are critical validation parameters .
  • Spectroscopy : 13C^{13}C-NMR to confirm sp2^2-hybridized carbons in the imidazole ring (δ 120–140 ppm) and phenyl carbons (δ 125–135 ppm). IR spectroscopy for N–H stretching (3200–3400 cm1^{-1}) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Data :

  • Solubility : Poor aqueous solubility (logP ~2.5) due to the hydrophobic phenyl group. Use DMSO or ethanol for in vitro studies (≤10 mM stock solutions) .
  • Stability : Susceptible to oxidation at the methanamine group. Store under inert gas (N2_2) at −20°C in amber vials .

Advanced Research Questions

Q. How do substituents on the phenyl or imidazole rings modulate biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., Cl at 2,4-positions on phenyl): Enhance binding to cytochrome P450 enzymes (IC50_{50} reduction by ~30%) but reduce solubility .
  • Methyl Groups on Imidazole : Increase steric hindrance, reducing off-target interactions (e.g., 5,6-dimethyl derivatives show 2× selectivity for kinase inhibitors) .
    • Experimental Design : Use molecular docking (AutoDock Vina) to predict binding poses, followed by competitive inhibition assays with purified enzymes .

Q. What mechanisms underlie its interaction with biological targets, such as enzymes or receptors?

  • Case Study :

  • Neuropilin-1 Antagonism : The methanamine group acts as a hydrogen bond donor to Asp320 in the neuropilin-1 binding pocket. Validate via site-directed mutagenesis (D320A reduces binding affinity by 80%) .
  • TGFβ Modulation : Downregulates TGFβ production in regulatory T-cells (IC50_{50} = 1.2 µM). Use ELISA or qPCR to quantify TGFβ levels post-treatment .

Q. How can contradictory data on its biological activity across studies be resolved?

  • Root Causes :

  • Purity Variability : Contaminants (e.g., unreacted intermediates) may skew bioassay results. Mandate HPLC-MS validation for all test compounds .
  • Cell Line Differences : Activity against HeLa cells (IC50_{50} = 5 µM) vs. negligible effects on HEK293 may stem from differential receptor expression. Perform transcriptomic profiling (RNA-seq) to identify target abundance .
    • Resolution Strategy : Replicate studies with standardized protocols (e.g., ATCC cell lines, matched passage numbers) and include positive/negative controls (e.g., known TGFβ inhibitors) .

Q. What advanced techniques are recommended for studying its metabolic pathways?

  • Approach :

  • In Vitro Metabolism : Incubate with liver microsomes (human or murine) and analyze metabolites via LC-MS/MS. Major metabolites include hydroxylated phenyl derivatives (m/z +16) .
  • Isotopic Labeling : Use 14C^{14}C-labeled methanamine to track metabolic fate in animal models. Detect radioactivity in urine (70% excretion within 24 hrs) .

Methodological Guidelines

  • Crystallographic Refinement : For SHELXL users, apply TWIN and BASF commands to handle twinned crystals, common in imidazole derivatives .
  • Bioassay Optimization : Pre-incubate compounds with serum albumin (0.1% BSA) to mimic physiological conditions and reduce false negatives .

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